molecular formula C17H18N6O2S2 B2979950 N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021262-37-2

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No. B2979950
CAS RN: 1021262-37-2
M. Wt: 402.49
InChI Key: JEPCBFOTBOHGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer Activity

Research involving compounds structurally related to N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine has shown promising anticancer properties. For instance, Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives through the condensation of iminodiacetic acid with various amines, including pyridin-4-ylmethanamine, and evaluated their anticancer activity. These compounds exhibited significant anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers, suggesting potential applications of related compounds in cancer research (Kumar et al., 2013).

Heterocyclic Compound Synthesis

Compounds similar to N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine serve as key intermediates in the synthesis of various heterocyclic compounds. Peet (1984) explored the reactions of secondary amines with 3,4,5-trichloropyridazine, leading to the synthesis of novel pyridazine and triazolopyridazine derivatives. This demonstrates the versatility of pyridazine-based compounds in heterocyclic chemistry and their potential applications in developing new pharmaceuticals or materials (Peet, 1984).

Electrophilic Amination

The electrophilic amination of amino acids to produce hydrazino acids and piperazic acid derivatives, as reported by Hannachi et al. (2004), highlights another potential application of compounds related to N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine. These reactions are crucial for synthesizing complex organic molecules, including potential drug candidates and biologically active compounds (Hannachi et al., 2004).

properties

IUPAC Name

N-pyridin-4-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c24-27(25,17-2-1-13-26-17)23-11-9-22(10-12-23)16-4-3-15(20-21-16)19-14-5-7-18-8-6-14/h1-8,13H,9-12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPCBFOTBOHGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

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